beta-(5-Nitro-2-furyl)-p-carboxystyrene
Description
Beta-(5-nitro-2-furyl)-p-carboxystyrene, also known as the parent compound of sodium nifurstyrenate (NSA-Na), is a nitrofuran derivative with antibacterial properties. It has been widely used in veterinary medicine, particularly in Japan, for the prevention and treatment of bacterial infections in fish . Structurally, it consists of a nitro-substituted furan ring linked to a p-carboxystyrene moiety, which is critical for its bioactivity. NSA-Na undergoes metabolic transformations in vivo, producing intermediates such as cyano-pentanone, cyano-pentanol, and acetamidofuran (beta-(acetamido-2-furyl)-p-carboxystyrene) via nitroreduction and side-chain modifications .
Properties
CAS No. |
1534-38-9 |
|---|---|
Molecular Formula |
C13H9NO5 |
Molecular Weight |
259.21 g/mol |
IUPAC Name |
4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoic acid |
InChI |
InChI=1S/C13H9NO5/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18/h1-8H,(H,15,16)/b6-3+ |
InChI Key |
NWSQQZAVPSDJIB-ZZXKWVIFSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)O |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)O |
Related CAS |
54992-23-3 (hydrochloride salt) |
Synonyms |
eta-(5-nitro-2-furyl)-p-carboxystyrene nifurstyrenic acid nifurstyrenic acid, sodium salt NSA-Na sodium nifurstyrenate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues and Derivatives
Table 1: Structural and Functional Comparison of Nitrofuran Derivatives
Metabolic Pathways and Bioactivation
- NSA-Na: Metabolized via nitroreduction in liver cytosol (rabbit, rat, sea bream) to cyano-pentanone and acetamidofuran.
- FANFT: Metabolized by prostaglandin endoperoxide synthetase via cooxidation, generating reactive intermediates linked to bladder carcinogenesis. Unlike NSA-Na, FANFT’s bioactivation involves thiazole ring modifications rather than styryl group reduction .
- Furadantin : Primarily excreted unchanged in urine, with partial nitroreduction to less active metabolites, reducing systemic toxicity compared to NSA-Na .
Carcinogenicity and Toxicity Profiles
- NSA-Na: No direct evidence of carcinogenicity in provided studies, though its metabolite acetamidofuran shares structural similarities with carcinogenic nitrofurans.
- FANFT: Highly carcinogenic, inducing irreversible bladder lesions in rats after 8 weeks of exposure. Irreversibility correlates with sustained microvilli pleomorphism .
- 5-Nitro-2-furanmethandiol diacetate: Inactive in carcinogenicity assays, highlighting that nitro group presence alone is insufficient for carcinogenic activity .
Antimicrobial Efficacy
- NSA-Na : Effective against gram-negative and gram-positive bacteria in fish, but veterinary use limits human data .
- Triazolo-pyridazine derivatives : Demonstrate superior in vitro activity against E. coli and Staphylococcus aureus compared to Furadantin, likely due to enhanced stability of the triazolo ring .
Mutagenicity and SOS Response
- 2-(2-Furyl)-3-(5-nitro-2-furyl) acrylamide: A mutagenic nitrofuran suppressed by flavonoids (e.g., luteolin, quercetin) via SOS response inhibition.
Key Findings and Implications
- Structural Determinants : The thiazole or styryl substituents in nitrofurans dictate metabolic pathways (e.g., prostaglandin-mediated vs. nitroreduction) and toxicity profiles.
- Species-Specific Metabolism : NSA-Na’s metabolism varies between mammals (rabbits, rats) and fish (sea bream), affecting its safety and efficacy across species .
- Therapeutic vs. Carcinogenic Balance: While NSA-Na is effective in veterinary settings, structurally related compounds like FANFT highlight the need for rigorous carcinogenicity screening in nitrofuran drug development .
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